molecular formula C23H34ClN3O2 B5954103 3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B5954103
M. Wt: 420.0 g/mol
InChI Key: VAQFHYQQIMVYPT-UHFFFAOYSA-N
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Description

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a chlorophenyl group, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyrrolidine moiety. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: It may have potential therapeutic applications, such as acting as a drug candidate for certain diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide
  • 3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]butanamide

Uniqueness

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

3-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34ClN3O2/c1-2-26-12-4-7-21(26)17-25-22(28)9-8-18-10-13-27(14-11-18)23(29)16-19-5-3-6-20(24)15-19/h3,5-6,15,18,21H,2,4,7-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQFHYQQIMVYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)CCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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